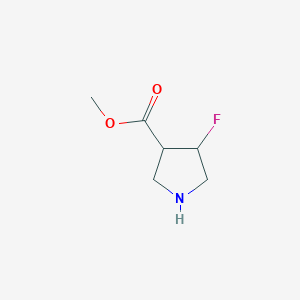
Methyl 4-fluoropyrrolidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-fluoropyrrolidine-3-carboxylate is a fluorinated organic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-fluoropyrrolidine-3-carboxylate can be synthesized through various synthetic routes. One common method involves the nucleophilic substitution of a suitable precursor. For example, the nitro group of methyl 3-nitropyridine-4-carboxylate can be replaced by a fluoride anion via nucleophilic aromatic substitution to yield the desired fluorinated product . The reaction typically requires the presence of electron-withdrawing groups ortho or para to the leaving group to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product from reaction by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-fluoropyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of fluorinated pyrrolidine derivatives .
Scientific Research Applications
Methyl 4-fluoropyrrolidine-3-carboxylate has numerous scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural properties.
Medicine: It is explored for its potential therapeutic effects, particularly in the development of new drugs with improved pharmacokinetic properties.
Mechanism of Action
The mechanism of action of methyl 4-fluoropyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s high electronegativity and small size allow the compound to fit into active sites of proteins, potentially altering their activity. This interaction can lead to various biological effects, including enzyme inhibition or receptor modulation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl 4-fluoropyrrolidine-3-carboxylate include other fluorinated pyrrolidines and pyrrolidine derivatives, such as:
- Methyl 3-fluoropyridine-4-carboxylate
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
Uniqueness
This compound is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable scaffold for drug discovery .
Properties
Molecular Formula |
C6H10FNO2 |
|---|---|
Molecular Weight |
147.15 g/mol |
IUPAC Name |
methyl 4-fluoropyrrolidine-3-carboxylate |
InChI |
InChI=1S/C6H10FNO2/c1-10-6(9)4-2-8-3-5(4)7/h4-5,8H,2-3H2,1H3 |
InChI Key |
FVQULKDAMCWXPF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CNCC1F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


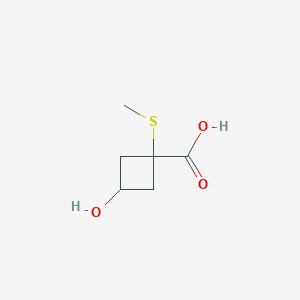
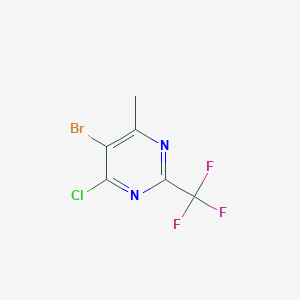

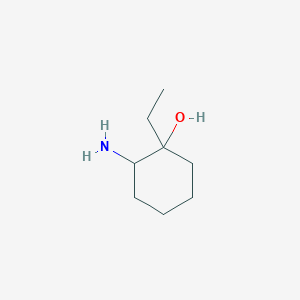
![6-Chloro-2-[(prop-2-yn-1-yloxy)amino]pyridine-3-carboxylic acid](/img/structure/B13296366.png)
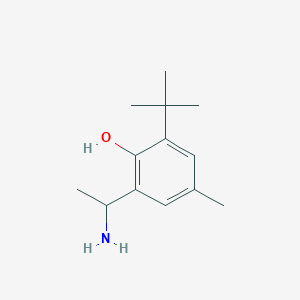
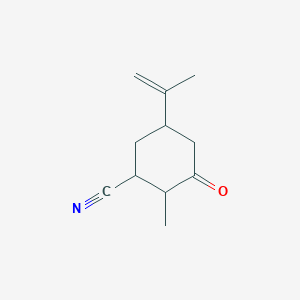


![3-[(2-Bromocyclohexyl)oxy]oxetane](/img/structure/B13296396.png)
![(Cyclopropylmethyl)[(3,4-dichlorophenyl)methyl]amine](/img/structure/B13296401.png)
amine](/img/structure/B13296406.png)
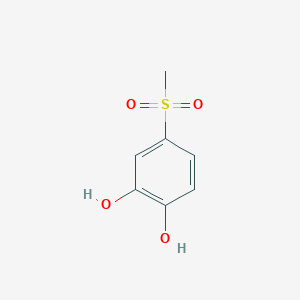
amine](/img/structure/B13296423.png)
